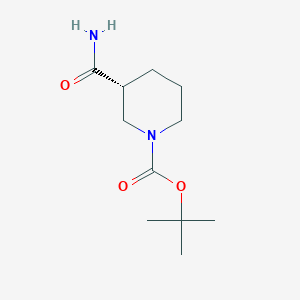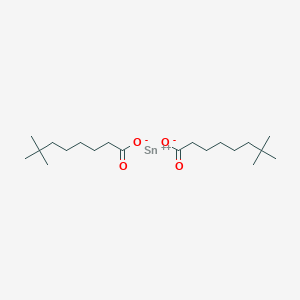
二价锡新癸酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin(2+) neodecanoate, also known as bis(neodecanoate)tin, is an organotin compound with the molecular formula C20H38O4Sn. It is widely used in various industrial applications due to its unique properties, such as its role as a catalyst and stabilizer. The compound is known for its effectiveness in enhancing the thermal stability of polyvinyl chloride (PVC) and its use in the production of polyurethane systems .
科学研究应用
Tin(2+) neodecanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and transesterification.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: Tin(2+) neodecanoate is widely used as a heat stabilizer in PVC and as a catalyst in the production of polyurethane systems .
作用机制
Target of Action
Tin(2+) neodecanoate is primarily used as an oxidation catalyst, drying agent, rubber adhesion promoter and bonding agent, and plastic degradent . Its targets are therefore the substances it is intended to catalyze, dry, bond, or degrade.
Mode of Action
In the context of polyurethane production, it serves as a catalyst for the reaction of isocyanates with polyols . This catalytic action likely involves the formation of a complex transition state, facilitating the reaction process .
Biochemical Pathways
The biochemical pathways affected by Tin(2+) neodecanoate are largely dependent on its application. In the production of polyurethane systems, it catalyzes the reaction between isocyanates and polyols, leading to the formation of polyurethane . The downstream effects include the production of polyurethane systems with desired properties.
Result of Action
The result of Tin(2+) neodecanoate’s action is the successful catalysis of reactions, promotion of adhesion, or degradation of plastics, depending on its application . For instance, in the production of polyurethane systems, the result is the formation of polyurethane with desired properties .
准备方法
Synthetic Routes and Reaction Conditions: Tin(2+) neodecanoate is typically synthesized through the reaction of tin(II) oxide with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnO+2C10H19COOH→Sn(C10H19COO)2+H2O
The reaction is usually conducted at elevated temperatures to facilitate the formation of the tin(2+) neodecanoate.
Industrial Production Methods: In industrial settings, the production of tin(2+) neodecanoate involves the use of large-scale reactors where tin(II) oxide and neodecanoic acid are mixed in the appropriate stoichiometric ratios. The reaction mixture is heated and stirred continuously to ensure complete conversion of the reactants to the desired product. The resulting tin(2+) neodecanoate is then purified through distillation or recrystallization to obtain a high-purity product suitable for industrial applications .
化学反应分析
Types of Reactions: Tin(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) compounds.
Reduction: It can be reduced to elemental tin under specific conditions.
Substitution: Tin(2+) neodecanoate can participate in substitution reactions where the neodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Ligands such as chloride ions or other carboxylates can be used in substitution reactions.
Major Products Formed:
Oxidation: Tin(IV) neodecanoate or other tin(IV) compounds.
Reduction: Elemental tin.
Substitution: Tin(2+) compounds with different ligands .
相似化合物的比较
- Dimethyltin dineodecanoate (DMTDN)
- Dibutyltin dineodecanoate (DBTDN)
- Dioctyltin dineodecanoate (DOTDN)
Comparison: Tin(2+) neodecanoate is unique due to its specific structure and properties. Compared to other similar compounds, it offers a balance of thermal stability and cost-effectiveness. For instance, dioctyltin dineodecanoate (DOTDN) provides higher thermal stability but at a higher cost. Dimethyltin dineodecanoate (DMTDN) and dibutyltin dineodecanoate (DBTDN) also serve as effective stabilizers but may differ in their specific applications and performance characteristics .
属性
CAS 编号 |
49556-16-3 |
|---|---|
分子式 |
C20H38O4Sn+2 |
分子量 |
461.2 g/mol |
IUPAC 名称 |
7,7-dimethyloctanoate;tin(4+) |
InChI |
InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+4/p-2 |
InChI 键 |
DWWIYPXEEXMNHQ-UHFFFAOYSA-L |
SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+2] |
规范 SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+4] |
Key on ui other cas no. |
49556-16-3 |
物理描述 |
Liquid |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


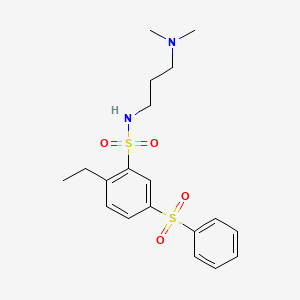
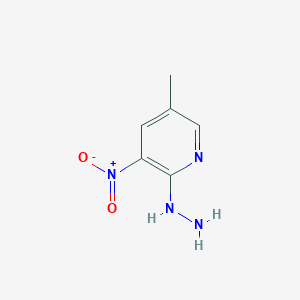
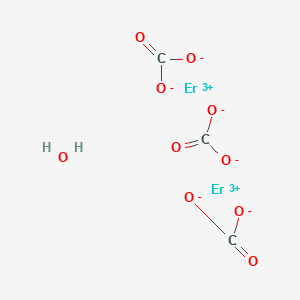
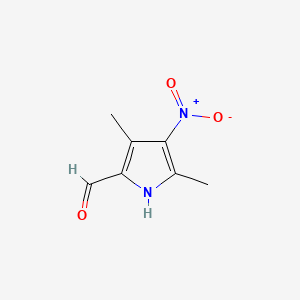
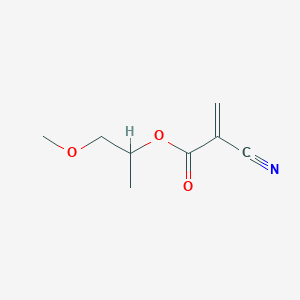

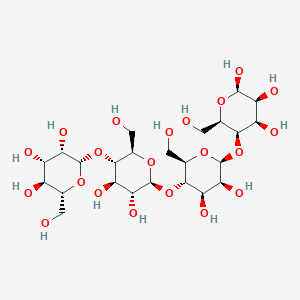
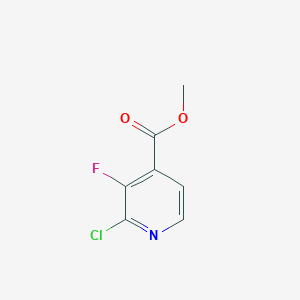

![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)
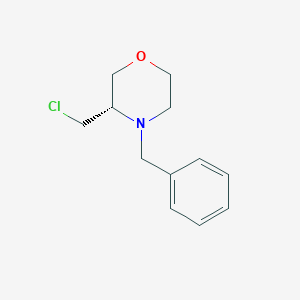
![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
